molecular formula C12H12N2O B8630218 N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine

N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine

Cat. No.: B8630218
M. Wt: 200.24 g/mol
InChI Key: JCOXIPNAEJAANH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine is a compound that features both an oxazoline ring and a phenyl-propynyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclodehydration of β-hydroxy amides using reagents such as Deoxo-Fluor® . The reaction conditions often include room temperature and the use of a slight excess of the fluorinating agent to ensure high conversion rates.

Industrial Production Methods

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine involves its interaction with various molecular targets. The oxazoline ring can participate in nucleophilic substitution reactions, while the phenyl-propynyl group can engage in π-π interactions with aromatic residues in proteins . These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Properties

Molecular Formula

C12H12N2O

Molecular Weight

200.24 g/mol

IUPAC Name

N-(1-phenylprop-2-ynyl)-4,5-dihydro-1,3-oxazol-2-amine

InChI

InChI=1S/C12H12N2O/c1-2-11(10-6-4-3-5-7-10)14-12-13-8-9-15-12/h1,3-7,11H,8-9H2,(H,13,14)

InChI Key

JCOXIPNAEJAANH-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1=CC=CC=C1)NC2=NCCO2

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 136 mg of 1-(2-chloro-ethyl)-3-(1-phenyl-prop-2-ynyl)-urea (Formula 29) in 5 mL of water was heated at 100° C. for 2.5 hours. The reaction mixture was cooled to room temperature. Then, sodium carbonate (saturated solution) was added to the mixture until the pH was greater than 8. The mixture was extracted with ethyl acetate. Combined ethyl acetate was washed with brine, dried over sodium sulfate and concentrated. Column chromatography (3-5% 7N NH3 in MeOH/CH2Cl2) gave 84 mg of (4,5-Dihydro-oxazol-2-yl)-(1-phenyl-prop-2-ynyl)-amine (Formula 30) as a white solid. 1H NMR (300 MHz, CDCl3) δ 2.49 (d, J=2.0 Hz, 1H), 3.66-3.75 (m, 2H), 4.22-4.28 (m, 2H), 5.58 (d, J=2.0 Hz, 1H), 7.26-7.31 (m, 1H), 7.33-7.36 (m, 2H), 7.52-7.54 (m, 2H).
Name
1-(2-chloro-ethyl)-3-(1-phenyl-prop-2-ynyl)-urea
Quantity
136 mg
Type
reactant
Reaction Step One
Name
Formula 29
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
3%

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